1-(3-methylphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Name: 1-(3-methylphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Preparation Methods
Synthetic Routes::
Method 1: One synthetic route involves cyclization of appropriate precursors to form the pyrazolo[3,4-d]pyrimidine ring system. Subsequent functionalization leads to the desired compound.
Method 2: Another approach is via multistep synthesis, starting from commercially available building blocks.
- Cyclization reactions often require high temperatures and specific catalysts.
- Functionalization steps involve various reagents (e.g., Grignard reagents, acylation agents) under controlled conditions.
- Industrial-scale synthesis typically optimizes yield, scalability, and cost-effectiveness.
- Continuous flow processes and automation enhance efficiency.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions, leading to various oxidation states.
Substitution: Substituents can be introduced at different positions.
Reduction: Reduction of functional groups (e.g., nitro to amine) is feasible.
Grignard Reagents: Used for carbon-carbon bond formation.
Acylating Agents: Introduce acyl groups.
Hydrides: Reduce functional groups.
- Diverse products arise from functionalization, including regioisomers and stereoisomers.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated as a potential drug candidate due to its unique structure.
Chemical Biology: Used as a probe to study biological processes.
Industry: May serve as a precursor for other compounds.
Mechanism of Action
- The compound likely interacts with specific molecular targets.
- Its effects may involve modulation of signaling pathways.
Comparison with Similar Compounds
- Similar compounds include:
GSK2606414: An effective and selective inhibitor of protein kinase R (PKR) and endoplasmic reticulum kinase (PERK) .
1-Methyl-3-phenyl-5,6,7,8-tetrahydro-isochromenylium: A related compound .
Properties
Molecular Formula |
C22H21N5 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
1-(3-methylphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H21N5/c1-15-6-4-9-17(12-15)27-22-19(13-25-27)21(23-14-24-22)26-20-11-5-8-16-7-2-3-10-18(16)20/h4-6,8-9,11-14H,2-3,7,10H2,1H3,(H,23,24,26) |
InChI Key |
YQQUYBUQQPNVNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=CC5=C4CCCC5 |
Origin of Product |
United States |
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